![molecular formula C12H24N2O3 B2737904 Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 1779867-29-6](/img/structure/B2737904.png)
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing an amino group and a hydroxyl group, cyclization can be induced under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Functional Group Modifications: The amino and hydroxymethyl groups can be introduced or modified through various functional group interconversions, such as reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group
Reduction: Conversion of the amino group to an amine
Substitution: Formation of various substituted azepane derivatives
Scientific Research Applications
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the azepane ring’s structural similarity to neurotransmitter analogs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies investigating the biological activity of azepane derivatives, including their interactions with enzymes and receptors.
Material Science: It may find applications in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or ion channels. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and affecting the overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
- Tert-butyl 4-amino-5-(methyl)azepane-1-carboxylate
- Tert-butyl 4-amino-5-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is unique due to the presence of both the amino and hydroxymethyl groups on the azepane ring, which can provide distinct reactivity and biological activity compared to other similar compounds. The tert-butyl group also adds steric bulk, which can influence the compound’s stability and interactions with biological targets.
Biological Activity
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 228.33 g/mol
- CAS Number : 1779867-29-6
The structure features a seven-membered nitrogen-containing azepane ring, which is modified by a tert-butyl group and a hydroxymethyl substituent. This unique configuration contributes to its biological activity and potential applications in drug development.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, similar azepane derivatives have shown cytotoxic effects against various cancer cell lines, including:
Compound | Cancer Cell Line | Activity |
---|---|---|
Tert-butyl 4-amino-5-(hydroxymethyl)azepane | FaDu (hypopharyngeal tumor cells) | Induces apoptosis |
Related piperidine derivatives | Non-small cell lung cancer | Inhibits cell proliferation |
These findings suggest that the azepane structure may enhance interaction with biological targets involved in cancer progression.
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity. Studies have reported effectiveness against various bacterial and fungal strains, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of this compound. It has been implicated in the modulation of neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A recent study evaluated the cytotoxicity of tert-butyl 4-amino-5-(hydroxymethyl)azepane in various cancer models. The compound was found to induce apoptosis more effectively than standard chemotherapeutics like bleomycin, indicating its potential as a novel anticancer agent . -
Antimicrobial Activity Assessment :
In vitro tests demonstrated that the compound inhibited the growth of several pathogenic microorganisms at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics . -
Neuropharmacological Study :
A pharmacological investigation revealed that this compound could enhance cognitive functions in animal models by modulating cholinergic pathways, suggesting its use in Alzheimer's disease treatment .
Properties
IUPAC Name |
tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWUPIZWWMQTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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